Edaravone trimer
Overview
Description
Edaravone trimer is an impurity of Edaravone . Edaravone is a potent free radical scavenger that reduces reactive oxygen species, inhibits apoptosis, and blocks nonenzymatic peroxidation and lipoxygenase activity . It is used as a free radical scavenging drug for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis .
Scientific Research Applications
1. Treatment of Cerebral Ischemia/Reperfusion Injury
- Summary of the Application: Edaravone is a clinically approved cerebroprotective agent against ischemic stroke and amyotrophic lateral sclerosis . A new formulation of edaravone, known as edaravone-IL, has been developed to improve its physicochemical properties and biodistribution .
- Methods of Application: The edaravone-IL was prepared with tetrabutylphosphonium cation, which increased the water solubility of edaravone without decreasing its antioxidative activity . Upon suspension in water, edaravone-IL formed negatively charged nanoparticles .
- Results or Outcomes: Intravenous administration of edaravone-IL showed significantly higher blood circulation time and lower distribution in the kidney compared with edaravone solution . Moreover, edaravone-IL significantly suppressed brain cell damage and motor functional deficits in model rats of cerebral I/R injury .
2. Stabilization of Edaravone Aqueous Solution
- Methods of Application: Lowering the pH and deoxygenation can effectively increase the stability of aqueous edaravone solution, since the former reduces edaravone anion concentration and the latter inhibits edaravone radical formation .
- Results or Outcomes: The formation of a bisulfite adduct of edaravone was suggested by 13 C NMR and HPLC studies . Therefore, the stabilizing effect of sodium bisulfite is ascribed to the formation of a bisulfite adduct of edaravone and, consequently, reduction in the concentration of edaravone anion .
3. Stabilization of Edaravone Aqueous Solution with Glutathione
- Summary of the Application: Glutathione (GSH) has been found to stabilize an aqueous edaravone solution during storage at 60°C for 4 weeks, and prevent the formation of potentially carcinogenic phenylhydrazine .
- Methods of Application: One possible explanation is that GSH undergoes intermolecular hydrogen bonding with edaravone anions, while cysteine does not, as it favors intramolecular hydrogen bonding . The combination of GSH and sodium bisulfite (NaHSO3) stabilized aqueous edaravone at room temperature for more than 1 year even under aerobic conditions .
4. Development of Edaravone Ionic Liquids
- Summary of the Application: Edaravone solution and edaravone-IL suspension containing antioxidative stabilizers were prepared .
- Methods of Application: The details of the methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained are not specified in the source .
5. Stabilization of Edaravone Aqueous Solution with Glutathione
- Summary of the Application: Glutathione (GSH) has been found to stabilize an aqueous edaravone solution during storage at 60°C for 4 weeks, and prevent the formation of potentially carcinogenic phenylhydrazine .
- Methods of Application: One possible explanation is that GSH undergoes intermolecular hydrogen bonding with edaravone anions, while cysteine does not, as it favors intramolecular hydrogen bonding . The combination of GSH and sodium bisulfite (NaHSO3) stabilized aqueous edaravone at room temperature for more than 1 year even under aerobic conditions .
6. Development of Edaravone Ionic Liquids
- Summary of the Application: Edaravone solution and edaravone-IL suspension containing antioxidative stabilizers were prepared .
- Methods of Application: The details of the methods of application or experimental procedures are not specified in the source .
- Results or Outcomes: The results or outcomes obtained are not specified in the source .
properties
IUPAC Name |
5-methyl-4,4-bis(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-2-phenylpyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,25-26H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMSAXXLZUMLAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C2(C(=NN(C2=O)C3=CC=CC=C3)C)C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Edaravone trimer | |
CAS RN |
68195-63-1 | |
Record name | Edaravone Trimer | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD3GWF6HFZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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